2-[bis(1H-indol-3-yl)methyl]-6-bromophenol
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Overview
Description
2-[bis(1H-indol-3-yl)methyl]-6-bromophenol is a complex organic compound that features a brominated phenol core with two indole groups attached to a central carbon. This compound is part of the indole derivative family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(1H-indol-3-yl)methyl]-6-bromophenol typically involves the reaction of 6-bromophenol with indole derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the bis(indolyl)methyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[bis(1H-indol-3-yl)methyl]-6-bromophenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the brominated phenol core.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized phenol derivatives .
Scientific Research Applications
2-[bis(1H-indol-3-yl)methyl]-6-bromophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-[bis(1H-indol-3-yl)methyl]-6-bromophenol involves its interaction with specific molecular targets and pathways. The indole moieties are known to interact with various biological receptors, influencing cellular processes such as apoptosis, proliferation, and differentiation. The brominated phenol core can also contribute to the compound’s biological activity by modulating oxidative stress and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3,3’-Diindolylmethane: Known for its anticancer properties.
Indole-3-carbinol: Exhibits significant biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
2-[bis(1H-indol-3-yl)methyl]-6-bromophenol is unique due to its specific structure, which combines the biological activities of indole derivatives with the reactivity of a brominated phenol.
Properties
Molecular Formula |
C23H17BrN2O |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-[bis(1H-indol-3-yl)methyl]-6-bromophenol |
InChI |
InChI=1S/C23H17BrN2O/c24-19-9-5-8-16(23(19)27)22(17-12-25-20-10-3-1-6-14(17)20)18-13-26-21-11-4-2-7-15(18)21/h1-13,22,25-27H |
InChI Key |
WCNNKLPTJGOEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C(=CC=C3)Br)O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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